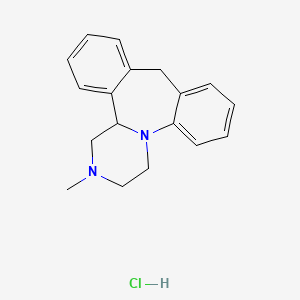

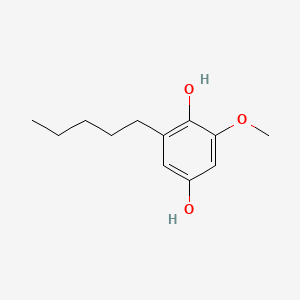

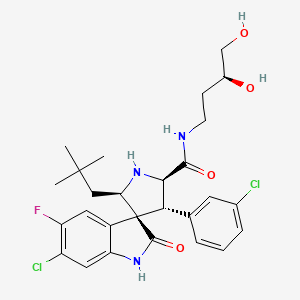

![molecular formula C16H24N2O5 B1677191 2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid CAS No. 70267-76-4](/img/structure/B1677191.png)

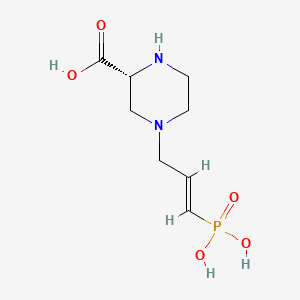

2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid

説明

“2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid” is also known as Bestatin . It is a competitive protease inhibitor and is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N . It is being studied for use in the treatment of acute myelocytic leukemia .

Molecular Structure Analysis

The molecular formula of this compound is C16H24N2O4 . The molecular weight is 308.373 . The compound has a NON-POLYMER type . The Isomeric SMILES notation is CC©CC@@HO)NC(=O)C@HN)O .Physical And Chemical Properties Analysis

The compound has a formal charge of 0 . It consists of 46 atoms, 3 of which are chiral atoms . It has 46 bonds, 6 of which are aromatic bonds .科学的研究の応用

Synthesis and Resolution in Amino Acids Research

Amino acids, including derivatives similar to 2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid, are crucial in the synthesis and resolution of bioactive molecules. For instance, the synthesis and resolution of L-forms of specific amino acids, which are constituent amino acids in AM-toxins, involve processes that could potentially overlap with the handling of 2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid. These processes include hydrolysis and decarboxylation techniques for deriving targeted amino acids, demonstrating the compound's relevance in synthesizing and understanding biological toxins (Shimohigashi, Lee, & Izumiya, 1976).

Fluorinated α-Amino Acids Synthesis

The synthesis of fluorinated α-amino acids employs strategies that may also be applicable to 2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid. These strategies include diastereoselective alkylation, which is crucial for creating bioactive compounds with specific stereochemical configurations. Such methodologies offer insights into designing and synthesizing analogs of 2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid for research and therapeutic purposes (Laue, Kröger, Wegelius, & Haufe, 2000).

Microbial Production and Metabolism

In the realm of microbiology, derivatives akin to 2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid have been studied for their roles in microbial metabolism and production processes. For example, certain amino acid derivatives act as vitamin B12 antimetabolites, affecting microbial growth and metabolism. This highlights the compound's potential in studying microbial pathways and developing antimicrobial strategies (Perlman et al., 1977).

Biofuel Production from Microorganisms

The synthesis of pentanol isomers through microbial fermentation demonstrates the potential application of amino acid substrates in biofuel production. This area of research may benefit from understanding and utilizing derivatives like 2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid, as they contribute to the foundational knowledge of microbial fermentation processes and the production of valuable chemical compounds (Cann & Liao, 2009).

将来の方向性

The compound is being studied for use in the treatment of acute myelocytic leukemia . It is also used as an adjuvant therapy for acute and chronic myelonous leukemia, lung cancer, and nasopharyngeal cancer . It is also used to treat hypercholesterolemia . Future research may explore these and other potential applications.

特性

IUPAC Name |

2-[[3-amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(19)6-4-10/h3-6,9,12-14,19-20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMXVEDKXFUWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Hydroxybestatin | |

CAS RN |

70267-76-4 | |

| Record name | OH-Ubenimex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070267764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

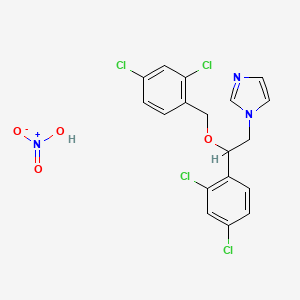

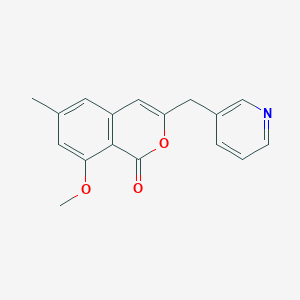

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)